![molecular formula C19H23NO6S B15250706 Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- is a synthetic compound with the molecular formula C19H23NO6S and a molecular weight of 393.46 g/mol . This compound is known for its unique chemical structure, which includes a leucine backbone and a sulfonyl group attached to a phenyl ring substituted with a methoxyphenoxy group . It is used in various scientific research applications due to its reactivity and selectivity .
Méthodes De Préparation
The synthesis of Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- involves several steps. One common synthetic route includes the reaction of leucine with 4-(2-methoxyphenoxy)benzenesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The methoxyphenoxy group can enhance the compound’s binding affinity and selectivity for certain targets . These interactions can affect various cellular pathways, leading to changes in cellular function and behavior .
Comparaison Avec Des Composés Similaires
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- can be compared with other similar compounds, such as:
Leucine,N-[[4-(2-hydroxyphenoxy)phenyl]sulfonyl]-: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and binding properties.
Leucine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-: The presence of a chlorine atom can influence the compound’s chemical stability and reactivity.
Leucine,N-[[4-(2-nitrophenoxy)phenyl]sulfonyl]-: The nitro group can introduce different electronic effects, impacting the compound’s interactions with molecular targets.
These comparisons highlight the unique features of Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- and its potential advantages in various applications .
Propriétés
Formule moléculaire |
C19H23NO6S |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H23NO6S/c1-13(2)12-16(19(21)22)20-27(23,24)15-10-8-14(9-11-15)26-18-7-5-4-6-17(18)25-3/h4-11,13,16,20H,12H2,1-3H3,(H,21,22)/t16-/m0/s1 |
Clé InChI |
JBEFGVKJNHLKKB-INIZCTEOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
SMILES canonique |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


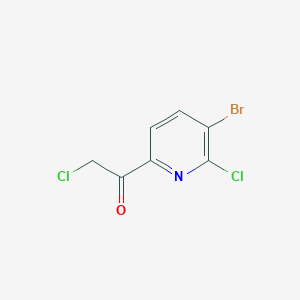
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)

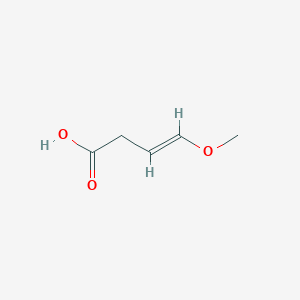
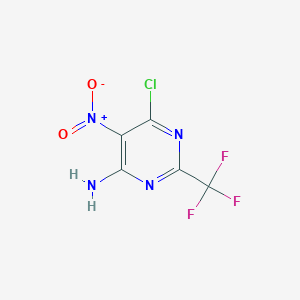
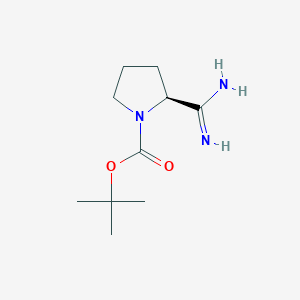
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
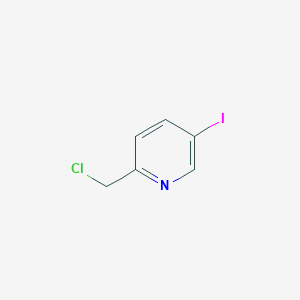

![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
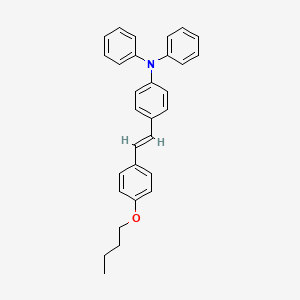
![6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid](/img/structure/B15250694.png)
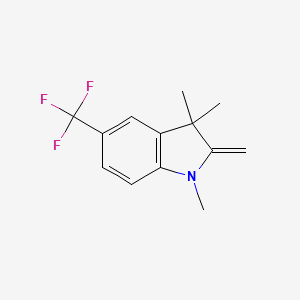
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
